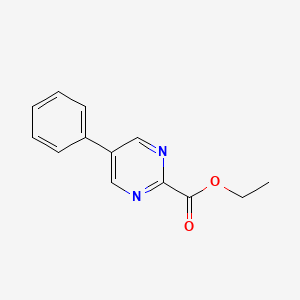
Adamantan-1-yl(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantan-1-yl(cyclopropyl)methanamine is a compound that features a unique structure combining an adamantane moiety with a cyclopropyl group attached to a methanamine. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while the cyclopropyl group adds additional strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl(cyclopropyl)methanamine typically involves the reaction of adamantane derivatives with cyclopropyl-containing reagents. One common method is the reaction of 1-bromoadamantane with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-yl(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Adamantan-1-yl(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of adamantan-1-yl(cyclopropyl)methanamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the cyclopropyl group enhances binding affinity to certain receptors. This compound may act by modulating receptor activity or inhibiting specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl(phenyl)methanamine: Similar structure but with a phenyl group instead of a cyclopropyl group.
Adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate: A synthetic cannabinoid with an adamantane moiety.
Uniqueness
Adamantan-1-yl(cyclopropyl)methanamine is unique due to the presence of both the adamantane and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-adamantyl(cyclopropyl)methanamine |
InChI |
InChI=1S/C14H23N/c15-13(12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-13H,1-8,15H2 |
InChI Key |
LZUZXILNRFXHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C23CC4CC(C2)CC(C4)C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
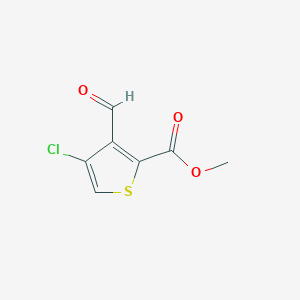
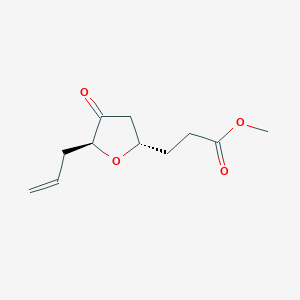

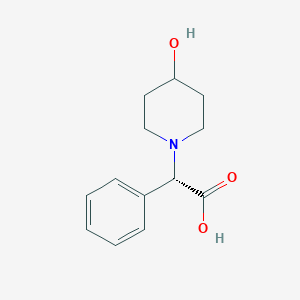
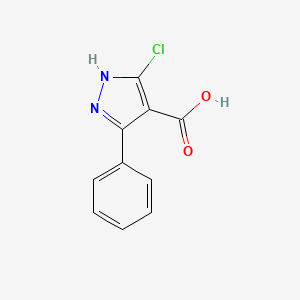
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
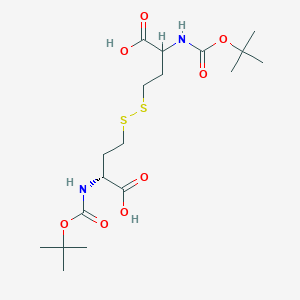
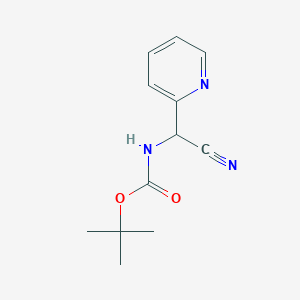
![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
